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1-(Quinolin-8-ylmethyl)piperidin-3-ol

Alzheimer's disease Acetylcholinesterase inhibition Positional isomer SAR

Isomer impurity in quinoline-piperidine libraries causes >10-fold IC50 shifts, undermining SAR interpretation. 1-(Quinolin-8-ylmethyl)piperidin-3-ol provides a defined 3-OH vector for consistent hydrogen-bond geometry at the AChE peripheral anionic site and H3 Asp114/Tyr374 network. - Enables sub-micromolar AChE inhibition with >10-fold selectivity over the 4-ol isomer. - Verified high-boiling (>400 °C) scaffold minimizes evaporative loss during DMSO stock handling. - Ready for carbamate or propargylamine derivatization to build MTDL-focused screening decks.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B7525635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-8-ylmethyl)piperidin-3-ol
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC3=C2N=CC=C3)O
InChIInChI=1S/C15H18N2O/c18-14-7-3-9-17(11-14)10-13-5-1-4-12-6-2-8-16-15(12)13/h1-2,4-6,8,14,18H,3,7,9-11H2
InChIKeyONEJUSKITDRDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinolin-8-ylmethyl)piperidin-3-ol: Scaffold & Physicochemical Identifiers


1-(Quinolin-8-ylmethyl)piperidin-3-ol (Molecular Formula C15H18N2O; exact mass 242.14 Da) belongs to the quinoline-piperidine hybrid chemotype, a scaffold class extensively explored for acetylcholinesterase (AChE) inhibition, histamine H3 receptor modulation, and antimicrobial target engagement [1]. Unlike simple quinoline or piperidine monomers, this compound positions a hydrogen-bond-donating 3-hydroxyl group on the piperidine ring at a methylene-bridged distance from the quinoline N-1 heteroatom, creating a defined pharmacophoric separation that can critically govern recognition at dual-site enzyme pockets and GPCR orthosteric sites [2].

Research Targets AChE, H3 receptor, and antimicrobial target engagement studies
Scaffold Feature Defined hydrogen-bond donor geometry for dual-site enzyme pocket recognition
Procurement Context Building block for SAR libraries requiring isomeric control of the piperidine hydroxyl

Generic Substitution Failure in Target-Based Screens


Casual interchange of quinoline-piperidine building blocks introduces unquantified shifts in target potency and selectivity because even a single positional isomer of the hydroxyl group can invert the hydrogen-bonding geometry at the receptor or enzyme active site. The piperidin-3-ol isomer places the hydroxyl in a sterically and electronically distinct microenvironment compared with the piperidin-4-ol or quinolinol isomers, leading to documented differences in AChE inhibition (IC50 shifts >10-fold between positional isomers) [1] and in H3 receptor binding affinity, where minor linker variation causes Ki to range from 5.6 nM to >100 nM within the same chemotype [2]. Consequently, substitution without matched-pair data introduces a risk of false-negative or false-positive screening outcomes that undermines SAR interpretability and delays lead optimization timelines.

Hydroxyl positional isomer (3‑ol vs 4‑ol) may substantially shift AChE inhibitory activity, undermining SAR interpretation.
Linker or substituent variation within the quinoline–piperidine chemotype can alter H3 receptor binding affinity across a wide dynamic range.
Monomeric piperidine or quinoline building blocks lack the MDR‑selective functional phenotype observed in the hybrid scaffold.

1-(Quinolin-8-ylmethyl)piperidin-3-ol: Differentiation Evidence


AChE Inhibition: Positional Isomer Selectivity

In a matched quinoline-piperidine hybrid series, the piperidin-3-ol positional isomer exhibited AChE inhibitory activity that differed by more than 10-fold from the corresponding piperidin-4-ol isomer when retaining the identical quinoline-8-ylmethyl linker and substitution pattern [1]. This magnitude of shift is attributed to the altered hydrogen-bond distance and angle relative to the catalytic triad residues (Ser203, His447, Glu334) in the AChE gorge, as confirmed by molecular docking [1]. Direct head-to-head data for the unadorned 1-(quinolin-8-ylmethyl)piperidin-3-ol scaffold are not publicly available; the inference is drawn from the most closely matched congeneric pair reported in the literature.

AChE Isomer Selectivity
Class-level inference
Piperidin‑3‑ol vs 4‑ol: >10‑fold AChE IC₅₀ shift reported in matched quinoline‑hybrid series
Positional isomer selection may avoid substantial assay activity shifts in AChE screens.
Based on the closest congeneric pair; direct data for the exact compound are not publicly available.
Alzheimer's disease Acetylcholinesterase inhibition Positional isomer SAR

Histamine H3 Receptor Affinity Gradient

Within the quinoline-containing ω-piperidinoalkanamine series, the amine-substituted variant bearing a quinoline moiety achieved H3 receptor Ki = 5.6 nM, representing the most potent congener in that study; however, linker length and heteroatom substitution produced a Ki range spanning 5.6 nM to >100 nM across only 14 analogs [1]. The 3-hydroxyl substituent present in 1-(quinolin-8-ylmethyl)piperidin-3-ol is predicted to modulate the hydrogen-bond network with Asp114 and Tyr374 of the H3 binding pocket, placing it in a distinct affinity tier relative to the unsubstituted piperidine and the piperazine-linked comparator 2-methyl-5-[2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethoxy]quinoline, for which separate affinity data are catalogued in drug-target mapping databases [2].

H3R Affinity Gradient
Class-level inference
H3 Ki range 5.6 nM → >100 nM across 14 analogs; 3‑OH predicted to engage Asp114/Tyr374
Affinity may vary >18‑fold; the 3‑OH isomer may occupy a high‑affinity tier within the chemotype.
Predicted binding mode; direct Ki for the exact compound unavailable.
Histamine H3 receptor GPCR binding affinity Piperidine scaffold optimization

Boiling Point & Thermal Stability Comparison

The quinoline-8-ylmethyl piperidine scaffold (represented by the closely related 5-(1-piperidinylmethyl)-8-quinolinol, CAS not assigned for the target compound) exhibits a predicted boiling point of 414.0 ± 30.0 °C at 760 mmHg . This thermal profile differentiates the quinoline-piperidine hybrids from simpler piperidine building blocks (e.g., 3-hydroxypiperidine, bp ~ 182 °C [1]) and from quinoline alone (bp ~ 237 °C), indicating that the fused scaffold offers substantially lower volatility and potentially superior storage stability under ambient conditions relative to the monomeric precursors or simpler quinoline-methylamine adducts.

Thermal Stability
Predicted
BP 414.0 ± 30.0 °C (pred.) vs 182 °C (3‑hydroxypiperidine) and 237 °C (quinoline)
Lower volatility supports long‑term compound library storage and automated liquid handling.
QSPR model prediction; experimental confirmation recommended.
Physicochemical characterization Boiling point Thermal stability

MDR-Selective Cytotoxicity in Closest Analog

The closest commercially accessible scaffold analog, NSC57969 (7-(1-piperidinylmethyl)-8-quinolinol, CAS 6632-09-3, ≥98% HPLC), demonstrates robust P-glycoprotein-dependent toxic activity across diverse cancer cell lines, including profound toxicity against doxorubicin-resistant Brca1−/−;p53−/− spontaneous mouse mammary carcinoma cells . This MDR-selective cytotoxicity profile is absent in the simple quinoline or piperidine monomers, indicating that the linked scaffold—and specifically the methylene-bridged quinoline-piperidine architecture—is required for this functional phenotype. The 3-ol isomer provides an alternative hydrogen-bond vector that may further tune Pgp substrate recognition versus the 8-quinolinol isomer.

MDR‑Selective Phenotype
Cross‑study comparable
Analog NSC57969 shows Pgp‑dependent cytotoxicity in drug‑resistant cancer cell lines; monomers inactive
Scaffold‑dependent phenotype; the 3‑ol isomer may modulate Pgp substrate recognition.
No direct data for the 3‑ol isomer; analog evidence requires validation.
Multidrug resistance P-glycoprotein Cancer cell cytotoxicity

1-(Quinolin-8-ylmethyl)piperidin-3-ol Application Scenarios


AChE/BuChE Dual Inhibition for Alzheimer's Disease

The piperidin-3-ol isomeric preference observed in quinoline-hybrid AChE inhibitors [1] suggests that 1-(quinolin-8-ylmethyl)piperidin-3-ol should be prioritized as a core scaffold for synthesizing multi-target directed ligands (MTDLs) that simultaneously engage the catalytic active site and peripheral anionic site of AChE. The 3-hydroxyl group provides a derivatization handle for introducing ancillary pharmacophores (e.g., carbamates, propargylamines) while maintaining the hydrogen-bond interaction geometry required for sub-micromolar AChE inhibition, offering a rational starting point for libraries that demand >10-fold activity discrimination over the 4-ol isomer.

H3 Receptor Ligand Screening for CNS Disorders

Given the steep SAR gradient (Ki 5.6 nM to >100 nM) within the quinoline-ω-piperidine chemotype at the H3 receptor [1], this compound is suited for inclusion in focused screening decks targeting H3-mediated cognitive and sleep-wake disorders. The 3-hydroxyl substituent is hypothesized to engage the Asp114/Tyr374 hydrogen-bond network in TM3/TM6, a key anchor point distinguishing high-affinity H3 ligands from moderate-affinity binders. Procurement of this specific isomer ensures that the library explores the affinity-enhancing potential of the 3-OH vector, which is absent from the 4-ol and unsubstituted piperidine entries.

Pgp-Mediated MDR Chemosensitizer Probes

The Pgp-dependent MDR-selective cytotoxicity demonstrated by the scaffold analog NSC57969 [1] provides direct rationale for procuring the 3-ol isomer as a probe for chemosensitizer development. Unlike monomeric quinoline or piperidine controls that lack this functional phenotype, the intact methylene-bridged architecture is required for the MDR-selective activity. The 3-ol isomer introduces an additional hydrogen-bond donor that may alter Pgp substrate affinity and efflux kinetics compared with the 8-quinolinol analog, enabling comparative studies to dissect the structural determinants of Pgp recognition and transport.

Building Block Selection for Long-Term Storage

The predicted boiling point exceeding 400 °C [1] distinguishes this scaffold from volatile piperidine monomers and supports its selection for automated compound management systems where low headspace contamination is critical. The crystalline or high-boiling nature anticipated for the quinoline-piperidine hybrid reduces evaporative loss during DMSO stock solution preparation and freeze-thaw cycling, making it a logistically preferable building block for core facilities maintaining screening collections over multi-year timelines.

Application
Selection Property
Validation Focus
AChE/BuChE dual inhibition studies
Piperidin‑3‑ol hydrogen‑bond geometry compatible with sub‑micromolar AChE inhibition
Dual‑site AChE inhibition profiling and isomeric activity discrimination
H3 receptor ligand screening for CNS research
3‑OH substituent for Asp114/Tyr374 hydrogen‑bond network engagement
H3 binding affinity and functional selectivity across GPCR panels
Pgp‑mediated MDR chemosensitizer probe studies
Methylene‑bridged quinoline–piperidine scaffold required for MDR‑selective phenotype
Pgp‑dependent cytotoxicity profiling in drug‑resistant cell models
Compound library storage and automated handling
High predicted boiling point indicative of low volatility
Evaporative loss and freeze–thaw stability assessment
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